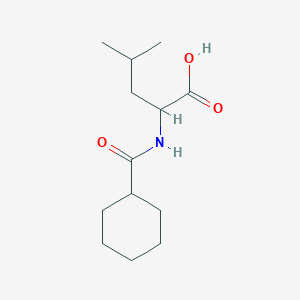

N-(Cyclohexylcarbonyl)leucine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Cyclohexylcarbonyl)leucine is a compound derived from leucine, an essential amino acid, by introducing a cyclohexylcarbonyl group at the nitrogen atom. This modification potentially alters its chemical and physical properties, making it a subject of interest in various chemical and biochemical research areas.

Synthesis Analysis

The synthesis of compounds similar to N-(Cyclohexylcarbonyl)leucine often involves condensation reactions. For instance, compounds like 3-Cyclohexene-1-dl-alanine, an analog of leucine, have been synthesized by condensing specific cyclohexene derivatives with ethyl acetamidocyanoacetate, followed by hydrolysis of the resulting intermediate (Edelson, Skinner, Ravel, & Shive, 1959). This method provides a basis for synthesizing N-(Cyclohexylcarbonyl)leucine by adjusting the starting materials and reaction conditions to incorporate the cyclohexylcarbonyl group specifically.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(Cyclohexylcarbonyl)leucine, such as N-trifluoroacetyl-l-norvalyl-l-norvaline cyclohexyl ester, has been analyzed through methods like gas chromatography, revealing insights into their molecular interactions and stereoselectivity (Parr & Howard, 1972). Such analyses help understand the spatial arrangement of atoms within N-(Cyclohexylcarbonyl)leucine and its implications for chemical behavior and reactivity.

Chemical Reactions and Properties

Chemical reactions involving leucine derivatives can shed light on the reactivity of N-(Cyclohexylcarbonyl)leucine. For example, the synthesis of L-[1-11C]leucine through a modified Bucherer-Strecker reaction sequence provides insights into amino acid derivatization reactions (Barrio et al., 1983). This information is useful for predicting the chemical reactivity of N-(Cyclohexylcarbonyl)leucine in various conditions.

Physical Properties Analysis

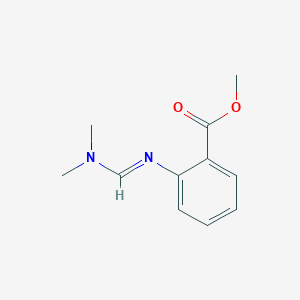

The physical properties of amino acid derivatives, such as crystal structure and solubility, are crucial for their practical application. Studies on compounds like N-(2-carboxybenzoyl)-L-leucine methyl ester offer valuable data on crystallography and solubility behavior, which are relevant for understanding the physical characteristics of N-(Cyclohexylcarbonyl)leucine (Onofrio et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability under various conditions, are essential for comprehensively understanding N-(Cyclohexylcarbonyl)leucine. Research on related compounds provides a foundation for inferring the chemical behavior of N-(Cyclohexylcarbonyl)leucine. For instance, the study of reactions of N-(o-carboxybenzoyl)-L-leucine highlights the influence of structural features on reactivity and stability (Onofrio, Gesser, Joussef, & Nome, 2001).

安全和危害

属性

IUPAC Name |

2-(cyclohexanecarbonylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOSQGRPLTUAHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923802 |

Source

|

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyclohexylcarbonyl)leucine | |

CAS RN |

121428-84-0 |

Source

|

| Record name | N-Cyclohexanoylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)